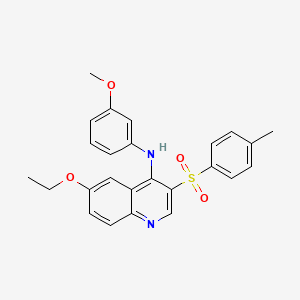
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a compound that has been the subject of scientific research due to its potential as a therapeutic agent.
科学的研究の応用
Pharmacological Properties and Potential Therapeutic Applications
Research on compounds structurally related to 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine indicates potential pharmacological properties and therapeutic applications. For instance, the study by Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent, showing high efficacy in cancer models and excellent blood-brain barrier penetration (Sirisoma et al., 2009). This highlights the compound's potential as a template for developing treatments targeting brain tumors.
Antibacterial and Antimicrobial Activities
Compounds derived from similar quinoline structures have demonstrated antibacterial and antimicrobial activities. Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
The antioxidant activity of related ethoxyquin compounds was extensively studied by Blaszczyk et al. (2013, 2015), revealing their use in animal feed to protect against lipid peroxidation. Despite potential harmful effects observed in the 1980s, ethoxyquin is considered safe when used within permitted concentrations, highlighting the importance of antioxidants in food preservation and safety (Blaszczyk et al., 2013), (Blaszczyk & Skolimowski, 2015).
Fluorescent Labeling and Bioimaging
The fluorescence properties of quinolone derivatives, as reported by Hirano et al. (2004), demonstrate their utility in biomedical analysis, such as fluorescent labeling and bioimaging. 6-Methoxy-4-quinolone showed strong fluorescence across a wide pH range, making it suitable for labeling reagents in various research applications (Hirano et al., 2004).
特性
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-20-10-13-23-22(15-20)25(27-18-6-5-7-19(14-18)30-3)24(16-26-23)32(28,29)21-11-8-17(2)9-12-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGTVXFBOXULDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

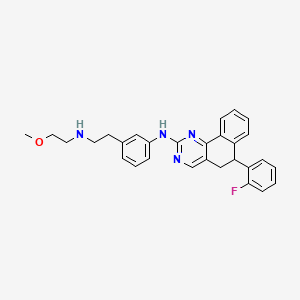

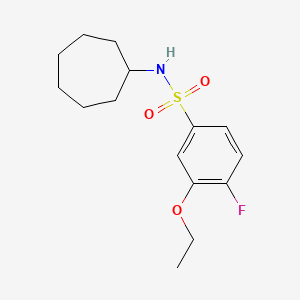
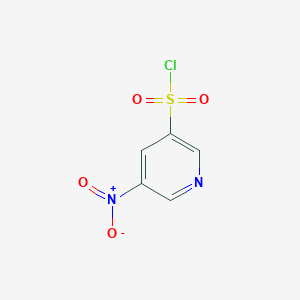
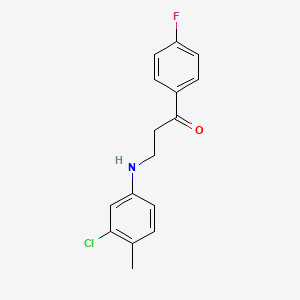

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)
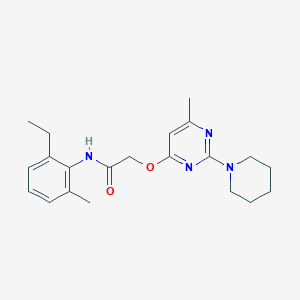

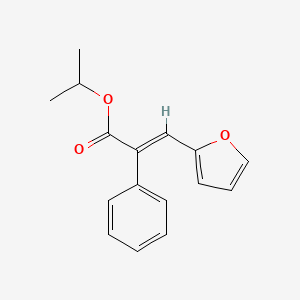
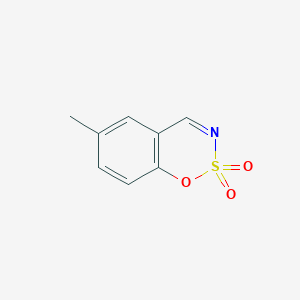
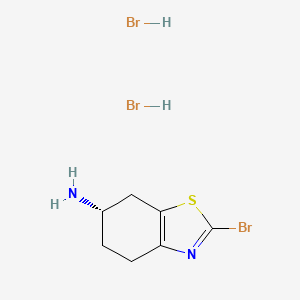
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)